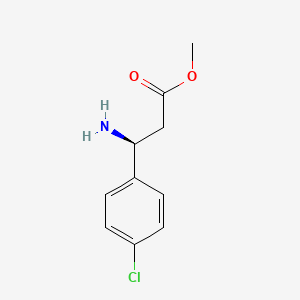

(S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate

CAS No.: 283159-95-5

Cat. No.: VC3721350

Molecular Formula: C10H12ClNO2

Molecular Weight: 213.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 283159-95-5 |

|---|---|

| Molecular Formula | C10H12ClNO2 |

| Molecular Weight | 213.66 g/mol |

| IUPAC Name | methyl (3S)-3-amino-3-(4-chlorophenyl)propanoate |

| Standard InChI | InChI=1S/C10H12ClNO2/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7/h2-5,9H,6,12H2,1H3/t9-/m0/s1 |

| Standard InChI Key | OWKAREWNOLQNOG-VIFPVBQESA-N |

| Isomeric SMILES | COC(=O)C[C@@H](C1=CC=C(C=C1)Cl)N |

| SMILES | COC(=O)CC(C1=CC=C(C=C1)Cl)N |

| Canonical SMILES | COC(=O)CC(C1=CC=C(C=C1)Cl)N |

Introduction

Chemical Identity and Physical Properties

Molecular Structure and Identification

(S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate is a propanoic acid derivative characterized by a chiral center at the carbon bearing the amino group. The compound contains a 4-chlorophenyl group attached to this chiral carbon, contributing to its unique stereochemistry and biological activity.

The free base form of the compound has the following properties:

-

CAS Number: 283159-95-5

-

Molecular Formula: C10H12ClNO2

-

Molecular Weight: 213.66 g/mol

The compound also exists as a hydrochloride salt with the properties:

-

CAS Number: 1217775-76-2

-

Molecular Formula: C10H13Cl2NO2

-

Molecular Weight: 250.12200

The S-configuration at the stereogenic center distinguishes this compound from its R-enantiomer, which may possess different biological activities and properties.

Physical Characteristics and Stability

The physical properties of (S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate make it suitable for various laboratory applications. The compound requires specific storage conditions to maintain its stability and chemical integrity.

Table 1: Physical Properties and Storage Requirements

| Property | Free Base | Hydrochloride Salt |

|---|---|---|

| Physical Form | Not specified in sources | Crystalline solid |

| Molecular Weight | 213.66 g/mol | 250.12 g/mol |

| Exact Mass | Not specified | 249.03200 |

| Recommended Storage | Cool, dry place protected from light; -20°C under argon atmosphere | Sealed in dry conditions at room temperature |

| Stability Concerns | Light and moisture sensitive | Relatively stable at room temperature when sealed |

Proper storage is essential for maintaining the compound's purity and stereochemical integrity. It is recommended to store the free base form at -20°C under an argon atmosphere to protect it from oxidation and decomposition. The hydrochloride salt form appears to have greater stability at room temperature when properly sealed .

Biological Activity and Mechanisms

Interaction with Biological Systems

(S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate exhibits significant biological activity, making it a compound of interest in pharmaceutical research. Its interactions with enzymes and receptors are under investigation for potential pharmaceutical applications.

The compound's chirality plays a crucial role in its biological activity, as the specific three-dimensional arrangement of atoms allows for selective interactions with biological targets. This stereoselectivity is particularly important in drug development, where the wrong enantiomer might be inactive or even produce adverse effects.

Protein Kinase B Inhibition

Patent literature suggests that derivatives containing structures similar to (S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate may be useful in the treatment or prevention of diseases mediated through protein kinase B (PKB, also known as AKT) .

Protein kinase B is a component of the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which plays an important role in cell proliferation and survival. This pathway is frequently dysregulated in various cancers, making PKB inhibitors potential therapeutic agents for cancer treatment .

The patent literature describes compounds that may inhibit or modulate PKB activity, suggesting that (S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate or its derivatives could potentially interfere with the PI3K/PKB signaling pathway, thereby affecting cancer cell growth and survival .

Research Applications

Use as a Chemical Intermediate

(S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate serves as a valuable intermediate in the synthesis of more complex molecules with potential biological activity. Its functional groups—specifically the amine and ester moieties—provide opportunities for further chemical modifications.

The compound can undergo various reactions, including:

-

Amide coupling reactions through the amino group

-

Ester transformations (hydrolysis, transesterification)

-

Further functionalization of the aromatic ring

-

Incorporation into larger molecular frameworks

These chemical transformations make (S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate a versatile building block in medicinal chemistry and drug discovery programs.

Pharmaceutical Development

The compound's potential as a pharmaceutical intermediate or active ingredient is under investigation. Its structural features make it suitable for incorporation into drug candidates, particularly those targeting cancer or other diseases involving dysregulated cell signaling pathways.

The presence of (S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate in patent literature related to PKB inhibitors suggests its relevance to ongoing drug development efforts . These inhibitors could potentially address unmet medical needs in oncology and other therapeutic areas.

Current Research Status and Future Directions

Ongoing Investigations

Current research involving (S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate appears to focus on its potential as a building block in the synthesis of more complex molecules with biological activity, particularly those targeting the PI3K/PKB signaling pathway .

Patent literature suggests ongoing interest in developing derivatives with improved properties, such as enhanced potency against PKB, improved selectivity, or better physical properties for pharmaceutical formulation .

Future Research Opportunities

Future research opportunities involving (S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate may include:

-

Development of more potent and selective PKB inhibitors based on the compound's structure

-

Investigation of structure-activity relationships to optimize biological activity

-

Exploration of additional biological targets beyond the PI3K/PKB pathway

-

Improvement of synthetic methodologies to enhance efficiency and stereoselectivity

-

Development of more stable formulations or derivatives with improved pharmacokinetic properties

These research directions could potentially lead to the development of novel therapeutic agents addressing unmet medical needs in cancer treatment and other therapeutic areas.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume